

# Technical Support Center: T2 Relaxation Effects of EOB-DTPA in Liver Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Eob-dtpa |           |
| Cat. No.:            | B3021170 | Get Quote |

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **EOB-DTPA** (Eovist®/Primovist®) in liver imaging studies. The following information addresses common issues related to the T2 relaxation effects of this contrast agent.

### Frequently Asked Questions (FAQs)

Q1: Does **EOB-DTPA** significantly affect T2 relaxation times in the liver?

A1: **EOB-DTPA** causes a minor decrease in the T2 relaxation times of both liver parenchyma and focal liver lesions.[1][2] This T2 shortening effect is generally not statistically significant.[1] [2] Therefore, acquiring T2-weighted images after the administration of **EOB-DTPA** is considered feasible and can help shorten the overall imaging time.[1][2]

Q2: Why do my T2-weighted images appear to have lower signal or look "noisy" after **EOB- DTPA** administration?

A2: The gadolinium in **EOB-DTPA** can cause a T2 shortening effect, which can lead to a decrease in signal intensity on T2-weighted images, especially at higher concentrations of the contrast agent within the liver parenchyma.[1][3] One study noted that a concentration of Gd-**EOB-DTPA** higher than 0.4 mmol/L could lead to a decrease in signal intensity on T2-weighted images.[1][3] While this effect is generally small, it can sometimes be perceived as lower signal or increased noise.



Q3: Can I acquire T2-weighted images after the dynamic contrast-enhanced phase to save time?

A3: Yes, it is a common and accepted practice to acquire T2-weighted and diffusion-weighted images between the dynamic contrast-enhanced examination and the hepatobiliary phase.[1] [2][4] This approach can shorten the overall MRI examination time without significantly impacting the diagnostic utility of the T2-weighted images for the characterization of focal liver lesions.[1][5]

Q4: How does the timing of post-contrast T2-weighted imaging affect the results?

A4: The T2 shortening effect may become more pronounced over time as **EOB-DTPA** accumulates in the hepatocytes. T2-weighted images acquired in the early phase after enhancement will appear more similar to unenhanced images.[6] Images acquired later, during the hepatobiliary phase, may show a more noticeable reduction in the signal of the liver parenchyma.[6]

Q5: Can the T2 relaxation effects of **EOB-DTPA** obscure the diagnosis of certain liver lesions?

A5: While the effect is generally minor, in some cases, the contrast-induced reduction in relaxation time can alter the signal characteristics of lesions. For example, hemangiomas, which are typically bright on T2-weighted images, may show inhomogeneous or low signal after **EOB-DTPA** administration, which could potentially lead to diagnostic confusion if pre-contrast images are not available for comparison.[4][7]

## **Troubleshooting Guides**

## Issue 1: Unexpectedly Low Signal or High Noise in Post-Contrast T2-Weighted Images

Possible Cause:

- Higher than usual concentration of EOB-DTPA in the liver parenchyma leading to a more pronounced T2 shortening effect.
- Suboptimal imaging parameters for post-contrast acquisition.



#### **Troubleshooting Steps:**

- Review Injection Protocol: Ensure the correct dosage of EOB-DTPA was administered according to the recommended guidelines (typically 0.025 mmol/kg).
- Optimize Imaging Window: If possible, acquire T2-weighted images earlier after the dynamic phase (e.g., within 4-10 minutes) rather than waiting for the full hepatobiliary phase, as the T2 shortening effect may be less pronounced.[6][8]
- Adjust Sequence Parameters:
  - Increase Signal Averages (NEX/NSA): This can improve the signal-to-noise ratio (SNR) at the expense of longer acquisition time.
  - Widen Receiver Bandwidth: This can reduce motion artifacts but may decrease SNR.
  - Use Parallel Imaging: Techniques like GRAPPA or ASSET can shorten echo trains and reduce blurring, which can be beneficial in post-contrast imaging.
- Acquire Pre-Contrast T2-Weighted Images: As a best practice, always acquire pre-contrast T2-weighted images. This provides a baseline for comparison and helps to avoid misinterpretation of signal changes caused by the contrast agent.[4]

## Issue 2: Inaccurate or Inconsistent T2 Relaxation Time Measurements Post-Contrast

#### Possible Cause:

- Influence of T1 effects on the T2 measurement.
- Inconsistent region of interest (ROI) placement between pre- and post-contrast images.
- Motion artifacts affecting signal intensity measurements.

#### **Troubleshooting Steps:**

 Use a Robust T2 Measurement Protocol: Employ a dual-echo or multi-echo spin-echo sequence. Ensure that the repetition time (TR) is sufficiently long (e.g., > 2000 ms) to



minimize T1 contamination.

- Consistent ROI Placement: Carefully place ROIs on the same anatomical location in both pre- and post-contrast images. Use anatomical landmarks to ensure consistency. When analyzing focal lesions, place the ROI within the solid component of the lesion.
- Motion Correction: Use respiratory triggering or breath-holding techniques to minimize motion artifacts that can corrupt signal intensity measurements.
- Verify Calculation Method: Ensure the correct formula is being used to calculate the T2 relaxation time from the signal intensities at different echo times (see Experimental Protocols section).

## **Quantitative Data Summary**

The following tables summarize the quantitative effects of **EOB-DTPA** on T2 relaxation times as reported in the literature.

Table 1: T2 Relaxation Time Changes in Liver Parenchyma and Focal Liver Lesions

| Tissue Type                                   | Pre-<br>Contrast T2<br>(ms) | Post-<br>Contrast T2<br>(ms) | Percent<br>Decrease<br>(%) | Statistical<br>Significanc<br>e | Reference |
|-----------------------------------------------|-----------------------------|------------------------------|----------------------------|---------------------------------|-----------|
| Liver<br>Parenchyma                           | -                           | -                            | 2.7                        | Not<br>Significant<br>(p=0.606) | [1]       |
| Focal Liver<br>Lesions                        | -                           | -                            | 3.6                        | Not<br>Significant<br>(p=0.057) | [1]       |
| Metastasis<br>from<br>Colorectal<br>Carcinoma | 111                         | 104                          | 6.3                        | -                               | [1]       |



Note: The study by Szczyrbek et al. (2016) did not provide the mean pre- and post-contrast T2 values for the liver parenchyma and focal liver lesions in their main text, only the percentage decrease and a box-plot representation.

## **Experimental Protocols**

#### **Protocol 1: Measurement of T2 Relaxation Time in Liver**

This protocol is based on the methodology described by Szczyrbek et al. (2016).[1]

- 1. MRI System:
- 1.5T MR scanner
- 2. Imaging Sequence:
- Dual-echo T2-weighted turbo spin-echo (TSE) sequence acquired in the axial plane.
- Respiratory-triggered or breath-hold acquisition to minimize motion.
- 3. Sequence Parameters (Example):
- Repetition Time (TR): > 2000 ms (to minimize T1 effects)
- Echo Time 1 (TE1): ~84 ms
- Echo Time 2 (TE2): ~228 ms
- Flip Angle: 90°
- Slice Thickness: 6 mm
- Matrix: 120 x 192
- Field of View (FOV): 344 mm
- Fat Suppression: Spectral fat suppression
- 4. Image Acquisition Timing:



- Pre-Contrast: Acquire the dual-echo T2-weighted TSE sequence before the administration of EOB-DTPA.
- Post-Contrast: Administer **EOB-DTPA** (0.025 mmol/kg). After the dynamic contrast-enhanced phases, and before the hepatobiliary phase (e.g., approximately 6-13 minutes post-injection), repeat the same dual-echo T2-weighted TSE sequence.

#### 5. Data Analysis:

- Place regions of interest (ROIs) in the liver parenchyma and/or focal lesions on both pre- and post-contrast images, ensuring consistent anatomical location.
- Measure the mean signal intensity (SI) within the ROIs for each echo time (SI\_TE1 and SI\_TE2).
- Calculate the T2 relaxation time using the following formula: T2 = (TE2 TE1) / [ln(SI\_TE1 / SI\_TE2)]

#### **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Gd-EOB-DTPA-Enhanced MR Imaging of the Liver: The Effect on T2 Relaxation Times and Apparent Diffusion Coefficient (ADC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gd-EOB-DTPA-Enhanced MR Imaging of the Liver: The Effect on T2 Relaxation Times and Apparent Diffusion Coefficient (ADC) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Gd-EOB-DTPA on T2-weighted and diffusion-weighted images for the diagnosis of hepatocellular carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of Gd-EOB-DTPA on T2 Signal Behavior: An Example from Clinical Routine
  PMC [pmc.ncbi.nlm.nih.gov]



- 5. The Influence of Gd-EOB-DTPA on T2 Signal Behavior: An Example from Clinical Routine
  PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T2-weighted magnetic resonance imaging of the liver: evaluation of the effect in signal intensity after Gd-EOB-DTPA enhancement PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of Gd-EOB-DTPA on T2 Signal Behavior: An Example from Clinical Routine [mdpi.com]
- 8. MR liver imaging with Gd-EOB-DTPA: a delay time of 10 minutes is sufficient for lesion characterisation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: T2 Relaxation Effects of EOB-DTPA in Liver Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021170#t2-relaxation-effects-of-eob-dtpa-in-liver-imaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com